Peroxydisulfuric acid

Description

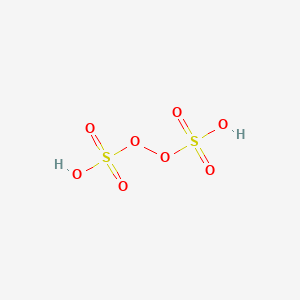

Structure

2D Structure

Properties

IUPAC Name |

sulfooxy hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKICGRDRMAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)OOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S2O8, H2O8S2 | |

| Record name | peroxydisulfuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Peroxydisulfuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894926 | |

| Record name | Peroxodisulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13445-49-3 | |

| Record name | Peroxydisulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13445-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxydisulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxodisulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEROXYDISULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RQ1860626 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Powerful Oxidant: A Technical Guide to the Discovery of Marshall's Acid

For Immediate Release

A comprehensive technical guide detailing the seminal discovery of peroxydisulfuric acid, commonly known as Marshall's acid, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the original experimental work of Scottish chemist Hugh Marshall, who first identified this powerful oxidizing agent in 1891.[1]

Introduction: A Serendipitous Discovery

The discovery of this compound (H₂S₂O₈) by Hugh Marshall at the University of Edinburgh was a significant advancement in the field of inorganic chemistry.[1] The initial observation of its potassium salt, potassium persulfate, was serendipitous, occurring during the electrolysis of a cobaltous sulfate solution containing sulfuric acid and potassium sulfate. This unexpected formation of "white feathery crystals" prompted a dedicated investigation into its properties and synthesis.

Experimental Protocols of the Discovery

Marshall's subsequent work, published in the Journal of the Chemical Society, Transactions in 1891, detailed a more direct and reproducible method for the synthesis of persulfates. The primary method involved the electrolysis of a saturated solution of potassium hydrogen sulfate (KHSO₄).

Apparatus

The core of the experimental setup was a divided electrolysis cell, a common apparatus in late 19th-century electrochemistry. While Marshall's paper does not provide a detailed diagram, the description is consistent with a beaker or vessel partitioned by a porous diaphragm (such as unglazed porcelain) to separate the anode and cathode compartments.

-

Electrolysis Cell: A glass beaker or vessel.

-

Diaphragm: A porous pot or plate to prevent the mixing of the products formed at the electrodes.

-

Anode: A platinum wire or foil, where the oxidation of sulfate ions occurs.

-

Cathode: A platinum wire or foil, where the reduction of hydrogen ions occurs.

-

Power Source: A galvanic battery or an early form of direct current power supply, capable of delivering a high current density.

Methodology for the Synthesis of Potassium Persulfate

The following protocol is based on the descriptions provided in Marshall's 1891 publication:

-

Electrolyte Preparation: A saturated aqueous solution of potassium hydrogen sulfate (KHSO₄) was prepared. For some experiments, a solution of ammonium sulfate in sulfuric acid was utilized for the synthesis of ammonium persulfate.

-

Electrolysis: The electrolysis cell was filled with the electrolyte, ensuring the liquid levels in both the anode and cathode compartments were equal. The platinum electrodes were then connected to the power source.

-

Reaction Conditions: A high current density was applied to the cell. The solution was kept cold, likely through the use of an ice bath, to minimize the decomposition of the newly formed persulfate.

-

Observation and Collection: After several hours of electrolysis, crystals of potassium persulfate would begin to form around the anode. The electrolysis was stopped, and the crystals were collected by filtration.

-

Purification: The collected crystals were washed with cold water to remove residual electrolyte and then dried on a porous plate over sulfuric acid.

Quantitative Data from Early Experiments

While Marshall's 1891 paper is more descriptive than quantitative by modern standards, it provides key data on the properties of the newly discovered persulfates.

| Property | Potassium Persulfate (K₂S₂O₈) | Ammonium Persulfate ((NH₄)₂S₂O₈) |

| Appearance | White, feathery crystals, isomorphous with potassium permanganate | White to yellowish crystals |

| Solubility in Water | Sparingly soluble in cold water, more soluble in warm water. | Highly soluble in water. |

| Reaction with Heat | Decomposes upon heating, leaving a residue of potassium sulfate. | Decomposes at approximately 120 °C. |

| Oxidizing Properties | Powerful oxidizing agent. | Strong oxidizing agent. |

| Reaction with BaCl₂ | A faint precipitate in a cold solution; a dense precipitate upon boiling. | Similar behavior, indicating the presence of the sulfate ion upon decomposition. |

| Reaction with AgNO₃ | No immediate precipitate, but silver peroxide separates on standing. | Similar reaction, indicating strong oxidizing power. |

Logical Framework of the Discovery

Marshall's line of reasoning, which led to the identification of a new class of sulfur-oxygen acids and their salts, can be visualized as a logical progression of observation, hypothesis, and experimental verification.

The Underlying Chemistry: Anodic Oxidation

The formation of the peroxydisulfate ion (S₂O₈²⁻) at the anode is the key chemical transformation in Marshall's discovery. The process involves the electrochemical oxidation of bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) ions.

Conclusion

Hugh Marshall's discovery of this compound and its salts was a landmark achievement in inorganic chemistry. His systematic investigation, born from a chance observation, laid the groundwork for the production and application of these powerful oxidizing agents. The experimental protocols and logical framework detailed in this guide offer valuable insights into the scientific process of the late 19th century and the foundational work that underpins the use of persulfates in modern research and industry.

References

A Comprehensive Technical Guide to the Synthesis of Peroxydisulfuric Acid from Chlorosulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid, from chlorosulfuric acid (ClSO₃H) and hydrogen peroxide (H₂O₂). This guide includes a summary of the core chemical reaction, a detailed experimental protocol, and a discussion of the reaction mechanism.

Introduction

This compound is a powerful oxidizing agent and a key intermediate in various chemical processes.[1][2] Its synthesis from chlorosulfuric acid and hydrogen peroxide is a well-established laboratory method.[1][3][4] This reaction offers a direct route to the formation of the peroxy-bond linking two sulfate groups.

The overall chemical equation for this synthesis is:

2 ClSO₃H + H₂O₂ → H₂S₂O₈ + 2 HCl [1][5][6]

This guide will provide the necessary details for the practical execution of this synthesis in a laboratory setting.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through the nucleophilic attack of hydrogen peroxide on the sulfur atom of chlorosulfuric acid, leading to the displacement of the chloride ion. This is followed by a second reaction with another molecule of chlorosulfuric acid to form the final product.

Below are diagrams illustrating the proposed reaction mechanism and a general experimental workflow for the synthesis.

Caption: Proposed two-step reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

Chlorosulfuric acid (ClSO₃H), freshly distilled

-

Hydrogen peroxide (H₂O₂), high concentration (e.g., 70-90%)

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask equipped with a dropping funnel and a gas outlet

-

Apparatus for trapping evolved hydrogen chloride gas (e.g., a bubbler with a sodium hydroxide solution)

-

Schlenk line or similar inert atmosphere setup (optional but recommended)

Procedure:

-

Reaction Setup: A clean, dry round-bottom flask is placed in an ice-salt bath to maintain a low temperature (typically below 0 °C). The flask is equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to an HCl trap.

-

Charging the Reactor: A pre-determined amount of chlorosulfuric acid is added to the reaction flask.

-

Addition of Hydrogen Peroxide: A stoichiometric amount of high-concentration hydrogen peroxide is added dropwise from the dropping funnel to the vigorously stirred chlorosulfuric acid. The addition rate should be carefully controlled to prevent a rapid temperature increase.

-

Reaction Monitoring: The reaction mixture is stirred at a low temperature for a specified period. The evolution of hydrogen chloride gas should be observed.

-

Work-up and Purification: After the reaction is complete, the dissolved hydrogen chloride can be removed by applying a vacuum. The resulting this compound is often used in solution for subsequent reactions as its isolation as a solid is challenging.[4]

Quantitative Data

Detailed quantitative data such as reaction yields and product purity for the synthesis of this compound from chlorosulfuric acid are not extensively reported in the available literature. The yield is highly dependent on the specific reaction conditions, including the concentration of reactants, temperature, and reaction time.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Chlorosulfuric Acid (ClSO₃H) | Stoichiometric excess may be used | Purity is critical to avoid side reactions. |

| Hydrogen Peroxide (H₂O₂) | High concentration (70-90%) | The presence of water can lead to hydrolysis of the product. |

| Reaction Conditions | ||

| Temperature | Below 0 °C | To control the exothermic reaction and prevent decomposition of the product. |

| Reaction Time | Variable | Dependent on the scale of the reaction and addition rate. |

| Product Characteristics | ||

| Theoretical Yield | Dependent on starting material quantities | Based on the stoichiometry of the reaction. |

| Actual Yield | Not widely reported | Highly dependent on experimental conditions and purification efficiency. |

| Purity | Not widely reported | The primary impurity is likely unreacted starting materials and sulfuric acid from hydrolysis. |

Safety Considerations

-

Chlorosulfuric acid is extremely corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

High-concentration hydrogen peroxide is a strong oxidizer and can cause severe burns. It should be handled with care.

-

The reaction evolves hydrogen chloride gas , which is toxic and corrosive. A proper gas trapping system is essential.

-

The reaction is exothermic , and careful temperature control is necessary to prevent runaway reactions.

This technical guide provides a foundational understanding of the synthesis of this compound from chlorosulfuric acid. Researchers should consult specialized literature and safety data sheets before attempting this synthesis. Further experimental optimization is likely required to achieve high yields and purity.

References

Electrolytic synthesis of peroxydisulfuric acid

An in-depth technical guide on the electrolytic synthesis of peroxydisulfuric acid, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (H₂S₂O₈), also known as Marshall's acid, is a powerful oxidizing agent with significant applications in various industrial processes.[1][2] Discovered by Professor Hugh Marshall in 1891, it contains sulfur in its +6 oxidation state and a characteristic peroxide bridge (-O-O-) that accounts for its high redox potential.[1][3] Its salts, the peroxydisulfates (or persulfates), are crucial as initiators for the polymerization of monomers like styrene and acrylonitrile, and are also used in cleaning circuit boards.[3][4]

The primary industrial production method for this compound is the electrolytic oxidation of a moderately concentrated sulfuric acid solution (60-70%).[3][5] This process, while established, is influenced by numerous parameters that affect its efficiency and yield. This guide provides a detailed overview of the core principles, experimental protocols, and critical parameters involved in the electrolytic synthesis of this compound.

Electrochemical Principles

The electrolytic synthesis of this compound involves the anodic oxidation of bisulfate ions (HSO₄⁻) present in a concentrated sulfuric acid solution. The process is typically carried out in an electrolytic cell, often with a diaphragm to separate the anolyte and catholyte compartments.

The key electrochemical reactions are as follows:

-

Dissociation of Sulfuric Acid : H₂SO₄ + H₂O → H₃O⁺ + HSO₄⁻[3]

-

Anode Reaction (Oxidation) : At the anode, bisulfate ions are oxidized to form this compound. This reaction requires a high current density and voltage.[3] 2HSO₄⁻ → H₂S₂O₈ + 2e⁻ (E₀ = +2.4V)[3]

-

Cathode Reaction (Reduction) : At the cathode, hydrogen ions are reduced to form hydrogen gas. 2H⁺ + 2e⁻ → H₂[6]

A significant competing reaction at the anode is the oxygen evolution reaction (OER), which can reduce the current efficiency of persulfate production.[8][9] 2H₂O → O₂ + 4H⁺ + 4e⁻[1]

The efficiency of the synthesis is highly dependent on optimizing conditions to favor the oxidation of bisulfate ions over water.

Key Experimental Parameters and Data

The yield and efficiency of this compound synthesis are critically dependent on several operational parameters. The following tables summarize quantitative data from cited experiments.

Table 1: Effect of Anode Current Density on Yield and Current Efficiency

This table presents data from the electrolysis of sulfuric acid (specific gravity 1.4) at 5-10 °C for one hour using a platinum anode.[10]

| Anode Current Density (A/cm²) | Yield of H₂S₂O₈ (g) | Current Efficiency (%) |

| 1.5 | 7.9 | 85.0 |

| 3.0 | 14.0 | 77.0 |

| 4.5 | 20.2 | 61.5 |

| 6.0 | 22.9 | 53.4 |

Data sourced from reference[10].

As shown, increasing the anode current density leads to a higher yield of this compound but a decrease in current efficiency, likely due to increased oxygen evolution and other side reactions.[10]

Table 2: Summary of Optimal Electrolysis Conditions

This table summarizes the generally accepted optimal conditions for the electrolytic synthesis of this compound.

| Parameter | Optimal Range/Condition | Rationale |

| Sulfuric Acid Concentration | 60-70% | Maximizes the concentration of bisulfate ions available for oxidation.[5] |

| Anode Material | Platinum (Pt), Boron-Doped Diamond (BDD) | These materials have a high overpotential for the oxygen evolution reaction, thus favoring persulfate formation.[3][8][11] |

| Cathode Material | Lead (Pb) | A common and effective material for the cathode in this process.[10] |

| Current Density | High (e.g., ≥500 mA/cm²) | A high current density generally increases the rate of H₂S₂O₈ formation.[5][11] |

| Temperature | Low (e.g., 5-15 °C) | Lower temperatures are preferred to minimize the thermal decomposition of the peroxydisulfate product and reduce side reactions.[5][9][10] |

Experimental Protocols

This section details the methodologies for key experiments in the electrolytic synthesis of this compound.

Batch Electrolysis Protocol

This protocol is based on a typical laboratory-scale batch electrolysis setup.

1. Materials and Equipment:

-

Electrolyte: Sulfuric acid (H₂SO₄), specific gravity 1.4 (approx. 50% w/w).

-

Electrolytic Cell: A two-compartment glass cell with a diaphragm (e.g., porous ceramic) to separate the anolyte and catholyte.

-

Anode: Platinum (Pt) foil or mesh.

-

Cathode: Lead (Pb) sheet.

-

Power Supply: A DC power supply capable of providing high current density.

-

Cooling System: An ice bath or a circulating chiller to maintain the cell temperature between 5-10 °C.[10]

-

Magnetic Stirrer: To ensure electrolyte homogeneity.

-

Analytical Reagents: Standardized ferrous ammonium sulfate solution, potassium permanganate solution for titration.

2. Procedure:

-

Electrolyte Preparation: Prepare 200 mL of sulfuric acid solution with a specific gravity of 1.4.[10]

-

Cell Assembly: Assemble the electrolytic cell, placing the platinum anode and lead cathode in their respective compartments. Ensure the diaphragm effectively separates the anolyte and catholyte.

-

Cooling: Place the cell in the cooling bath and allow the electrolyte to reach the target temperature of 5-10 °C.[10]

-

Electrolysis: Connect the electrodes to the DC power supply. Apply a constant current to achieve the desired anode current density (e.g., 4.5 A/cm²).[10]

-

Operation: Conduct the electrolysis for a fixed duration, for instance, one hour.[10] Monitor the temperature and current throughout the process.

-

Product Analysis: After electrolysis, carefully collect a sample of the anolyte. Determine the concentration of the produced this compound by titration. A common method involves reacting the H₂S₂O₈ with a known excess of ferrous ammonium sulfate and then back-titrating the unreacted Fe²⁺ with a standardized potassium permanganate solution.

Flow Electrolysis Protocol

This protocol describes a more advanced setup using a flow electrolyzer, which can offer better control over mass transfer and temperature.[12]

1. Materials and Equipment:

-

Electrolyzer: A flow electrolyzer, which may have a coaxial configuration with a central anode, a membrane, and an outer cathode.[12]

-

Anode: Platinum.[12]

-

Cathode: Lead.[12]

-

Membrane: Ion-exchange membrane to separate anode and cathode spaces.[12]

-

Pumps: Peristaltic pumps to control the flow rate of the anolyte and catholyte.

-

Reservoirs: Separate reservoirs for the anolyte and catholyte feed solutions.

-

Cooling System: Integrated cooling within the cell or external heat exchanger.[12]

-

Other equipment: As listed in the batch protocol.

2. Procedure:

-

System Setup: Assemble the flow electrolyzer system, connecting the reservoirs, pumps, and the cell.

-

Electrolyte Circulation: Begin circulating the anolyte (sulfuric acid) and catholyte through their respective compartments at a controlled flow rate (e.g., 0.3-0.9 cm³/min).[12]

-

Temperature Control: Activate the cooling system to maintain a constant operating temperature (e.g., 10 °C).[12]

-

Electrolysis: Apply a constant current density (e.g., 1.0 A/cm²) to the electrodes.[12]

-

Sampling and Analysis: The experiment can run for several hours.[12] Collect anolyte samples at regular intervals (e.g., every 30 minutes) to monitor the concentration of this compound over time using the titration method described previously.[12]

-

Data Calculation: Use the collected data to calculate key performance metrics such as current efficiency, product concentration, and specific energy consumption.[12][13]

Visualizations

Electrochemical Reaction Pathway

The following diagram illustrates the key reactions occurring at the electrodes during the electrolysis of sulfuric acid.

Caption: Electrochemical reactions at the anode and cathode.

Experimental Workflow

This diagram outlines the general workflow for the laboratory synthesis and analysis of this compound.

Caption: General workflow for electrolytic synthesis.

References

- 1. Peroxydisulphuric acidH2S2O8 can be prepared by electrolytic class 12 chemistry CBSE [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. calibrechem.com [calibrechem.com]

- 5. This compound (H₂S₂O₈) [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. testbook.com [testbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The electrolytic production of this compound using periodically reversed direct current and alternating current superimposed on direct current [vtechworks.lib.vt.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Peroxodisulphuric acid synthesis in a flow electrolyser and its potential utilisation for black mass leaching - RSC Advances (RSC Publishing) [pubs.rsc.org]

Peroxydisulfuric acid chemical formula and structure

An In-depth Technical Guide to Peroxydisulfuric Acid (H₂S₂O₈)

Abstract

This compound (H₂S₂O₈), historically known as Marshall's acid, is a powerful inorganic peroxyacid and one of the strongest known oxidizing agents. While the free acid is highly reactive and seldom isolated, its salts, the persulfates, are stable and widely utilized across various scientific and industrial domains. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, and core reactivity. Special emphasis is placed on the applications of persulfates in organic synthesis and their relevance to drug development professionals, including their role as radical initiators and potent oxidants in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also outlined.

Chemical Formula and Structure

This compound is an oxoacid of sulfur characterized by a peroxide bridge (-O-O-) linking two sulfuryl groups.[1][2] The sulfur atoms exist in their highest oxidation state of +6.[1][2][3]

-

IUPAC Name: μ-peroxido-bis(hydroxidodioxidosulfur)[2]

The molecule features a centrosymmetric structure where each sulfur atom adopts a tetrahedral geometry, similar to sulfuric acid.[4][5]

Caption: 2D representation of the H₂S₂O₈ molecule.

Physicochemical Properties

This compound is a colorless, odorless solid that is highly hygroscopic and soluble in water.[6] Its most defining characteristic is its high standard reduction potential, making it a formidable oxidizing agent. The quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molar Mass | 194.14 g/mol | [3] |

| Appearance | Colorless, odorless, hygroscopic solid | [6] |

| Melting Point | 65 °C (decomposes) | [3][6] |

| Solubility | Soluble in water (undergoes hydrolysis) | [6] |

| Standard Redox Potential (E°) | +2.01 V vs. NHE | [6] |

| Density | ~2.48 g/cm³ | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 8 | [3] |

| O-O Bond Length (in S₂O₈²⁻) | 1.48 Å | [5] |

Synthesis and Manufacturing

The synthesis of this compound is challenging due to its instability. It is typically prepared as a solution for immediate use or as a precursor to its more stable salts. The primary methods involve electrochemical oxidation.

Experimental Protocol: Electrolytic Oxidation of Sulfuric Acid

The most common industrial method for producing persulfates involves the electrolysis of a cooled, concentrated solution of sulfuric acid or an ammonium/potassium sulfate in sulfuric acid.[3] High current density and platinum anodes are crucial for efficient synthesis.[4]

Methodology Overview:

-

Anolyte/Catholyte: A moderately concentrated solution of sulfuric acid (e.g., 60-70%) or a saturated solution of potassium bisulfate (KHSO₄) in sulfuric acid is used.[4][7]

-

Electrodes: A platinum anode and a suitable cathode (e.g., platinum or lead) are required. Platinum's high overpotential for the oxygen evolution reaction is critical to favor persulfate formation.[6]

-

Conditions: The electrolysis is conducted at low temperatures (typically 0-15 °C) and high current densities (e.g., >0.5 A/cm²) to maximize yield and minimize thermal decomposition of the product.[6]

-

Reaction: At the anode, bisulfate ions are oxidized to form this compound.

-

2 HSO₄⁻ → H₂S₂O₈ + 2 e⁻ (E° ≈ +2.1 V)[6]

-

-

Workup: The resulting this compound is often immediately neutralized with a base (e.g., KOH or NH₄OH) to precipitate the more stable persulfate salt, which can then be isolated by filtration and drying.[7]

Caption: Experimental workflow for electrolytic synthesis.

Laboratory Synthesis from Chlorosulfuric Acid

A common laboratory-scale synthesis involves the reaction of chlorosulfuric acid with hydrogen peroxide.[3][4] This method avoids electrolysis but requires careful handling of highly corrosive reagents.

2 ClSO₃H + H₂O₂ → H₂S₂O₈ + 2 HCl[3][4]

This reaction must be performed at low temperatures to control its exothermic nature and prevent product decomposition.[6]

Chemical Reactivity and Mechanisms

The potent oxidizing power of this compound stems from the weak peroxide bond, which can be cleaved to generate highly reactive species.

Hydrolysis

In aqueous solutions, this compound undergoes hydrolysis. The pathway depends on the stoichiometry of water.

-

Partial Hydrolysis: Reaction with one mole of water yields peroxymonosulfuric acid (Caro's acid, H₂SO₅) and sulfuric acid.[6]

-

H₂S₂O₈ + H₂O → H₂SO₅ + H₂SO₄[6]

-

-

Complete Hydrolysis: In an excess of water, it fully hydrolyzes to produce hydrogen peroxide and sulfuric acid.[3][6]

Generation of Sulfate Radicals

The primary mechanism for the oxidative action of persulfates involves the generation of the sulfate radical anion (SO₄•⁻).[8] This potent radical can be formed via thermal, photochemical, or metal-catalyzed activation, which cleaves the peroxide bond.[8]

S₂O₈²⁻ --(Activation)--> 2 SO₄•⁻

The sulfate radical is a highly effective one-electron oxidant capable of initiating a wide range of chemical transformations, including polymerization and the degradation of persistent organic pollutants.[8][9] It is more selective than the hydroxyl radical, making it particularly useful in organic synthesis.[9]

Caption: Generation and action of the sulfate radical.

Applications in Research and Drug Development

While the acid itself is rarely used directly, its salts (sodium, potassium, and ammonium persulfate) are invaluable reagents for researchers and drug development professionals.

-

Organic Synthesis: Persulfates are used as specialized oxidizing agents in several key reactions. The Elbs persulfate oxidation, for example, hydroxylates phenols to form hydroquinones, a common structural motif in biologically active molecules.[8] They are also used to oxidize alcohols, prepare quinones, and synthesize various heterocyclic compounds.[8] The pharmaceutical industry utilizes sodium persulfate as a reagent in the preparation of some antibiotics.[10]

-

Polymerization Initiator: Persulfates are widely used as thermal initiators for emulsion polymerization of monomers like styrenes and acrylates.[5] This is critical in the synthesis of various polymer-based materials and drug delivery systems.

-

Environmental Remediation: In a field of growing importance to the pharmaceutical industry, persulfate-based Advanced Oxidation Processes (AOPs) are used for the degradation of residual APIs and other persistent organic pollutants in wastewater.[6]

Safety, Handling, and Disposal

This compound and its salts are strong oxidizers and require careful handling.

| Hazard Aspect | Precaution / Procedure |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.[11][12] |

| Storage | Store in a cool, dry, well-ventilated area away from combustible materials, organic compounds, reducing agents, and powdered metals.[11][13] Avoid storage on wooden floors. Keep containers tightly closed.[11] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use non-sparking tools. Prevent contamination with any organic material, as this can lead to explosive decomposition.[11][12][14] |

| Spill Response | For small spills, clean up in a manner that does not disperse dust. For large spills, evacuate the area and contact emergency services. Do not allow the material to enter drains.[11][13] |

| Disposal | Waste must be treated as hazardous. Neutralize dilute solutions slowly with a suitable reducing agent or a base like sodium bicarbonate under controlled conditions. Dispose of in accordance with local, state, and federal regulations.[11][15] |

Disclaimer: This guide is for informational purposes only. Always consult the relevant Safety Data Sheet (SDS) and follow all institutional safety protocols before handling this compound or its salts.

References

- 1. This compound (H₂S₂O₈): Structure, Uses & Preparation [vedantu.com]

- 2. testbook.com [testbook.com]

- 3. collegedunia.com [collegedunia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Peroxydisulfate - Wikipedia [en.wikipedia.org]

- 6. This compound (H₂S₂O₈) [benchchem.com]

- 7. Potassium persulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. products.evonik.com [products.evonik.com]

- 11. nationaldiagnostics.com [nationaldiagnostics.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 14. This compound - Sciencemadness Wiki [sciencemadness.org]

- 15. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]

An In-depth Technical Guide to Peroxydisulfuric Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid, is a powerful oxidizing agent with significant applications in various scientific and industrial fields, including organic synthesis, materials science, and environmental remediation.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and essential safety information. The information is presented to support researchers and professionals in leveraging the unique reactivity of this compound in their work.

Introduction

This compound is a sulfur oxoacid featuring a peroxide (-O-O-) bridge connecting two sulfuric acid moieties.[1][2][4] This peroxide linkage is the source of its strong oxidizing potential and makes it a versatile reagent.[2][3] It is a colorless, crystalline solid that is soluble in water.[4][5] The sulfur atoms in this compound exist in their highest oxidation state of +6.[2][4] This guide will delve into the core properties of this compound, providing quantitative data, detailed experimental procedures, and visual representations of its chemical behavior.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| IUPAC Name | μ-peroxido-bis(hydroxidodioxidosulfur) | [4][6] |

| Other Names | Marshall's acid, Persulfuric acid | [1][4][7][6] |

| CAS Number | 13445-49-3 | [3][8][9] |

| Molecular Formula | H₂S₂O₈ | [2][4][8] |

| Molar Mass | 194.14 g/mol | [6][9][10][11][12] |

| Appearance | Colorless, odorless, hygroscopic solid | [1][4][13][5] |

| Melting Point | 65 °C (decomposes) | [4][7][6][9][14] |

| Solubility | Soluble in water | [4][5] |

Chemical Properties

This compound is a strong oxidizing agent and a strong acid. Its chemical behavior is dominated by the reactivity of the peroxide bond.

| Property | Description | References |

| Redox Potential | E° = +2.01 V | [1][3] |

| Oxidizing Nature | Strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds. | [2][3][4] |

| Hydrolysis | Hydrolyzes in water to produce peroxymonosulfuric acid (Caro's acid) and sulfuric acid, and upon complete hydrolysis, yields hydrogen peroxide and sulfuric acid.[4][7] | |

| Decomposition | Decomposes upon heating above its melting point.[1][4] Aqueous solutions are unstable and decompose, with the rate affected by temperature and pH.[15] | |

| Reactivity | Reacts vigorously with organic compounds.[4] |

Chemical Reactions

Hydrolysis:

This compound undergoes a two-step hydrolysis in aqueous solutions. The initial partial hydrolysis yields peroxymonosulfuric acid (H₂SO₅) and sulfuric acid (H₂SO₄).[7] Complete hydrolysis results in the formation of hydrogen peroxide (H₂O₂) and sulfuric acid.[2][4]

-

Partial Hydrolysis: H₂S₂O₈ + H₂O → H₂SO₅ + H₂SO₄[7]

Hydrolysis pathway of this compound.

Thermal Decomposition:

Upon heating, this compound decomposes. In aqueous solutions, thermal activation leads to the homolytic cleavage of the peroxide bond, generating highly reactive sulfate radicals (SO₄⁻•).[3]

Thermal decomposition of this compound.

Experimental Protocols

Synthesis of this compound

Method 1: Electrolysis of Sulfuric Acid

This method is suitable for producing this compound on a larger scale.[2]

-

Principle: The electrochemical oxidation of bisulfate ions (HSO₄⁻) at a high current density on a platinum anode.[4]

-

Apparatus:

-

Electrolytic cell with a platinum anode and a lead or platinum cathode.

-

DC power supply capable of high current density and voltage.

-

Cooling system to maintain low temperatures.

-

-

Reagents:

-

Moderately concentrated sulfuric acid (60-70%).

-

-

Procedure:

-

Prepare a 60-70% aqueous solution of sulfuric acid.

-

Cool the electrolytic cell to 0-15 °C using a cooling bath.[1]

-

Fill the cell with the sulfuric acid solution.

-

Apply a high current density (up to 500 A/dm²) and voltage across the electrodes.[1]

-

Continue the electrolysis until the desired concentration of this compound is achieved. The progress can be monitored by periodically analyzing samples of the electrolyte.

-

Upon completion, carefully transfer the solution for use or storage at low temperatures.

-

Workflow for the synthesis of this compound via electrolysis.

Method 2: Reaction of Chlorosulfuric Acid with Hydrogen Peroxide

This laboratory-scale synthesis is based on the reaction between chlorosulfuric acid and hydrogen peroxide.[2][4]

-

Principle: The reaction of chlorosulfuric acid with hydrogen peroxide yields this compound and hydrogen chloride gas.

-

Apparatus:

-

Round-bottom flask equipped with a dropping funnel and a gas outlet.

-

Magnetic stirrer and a cooling bath (ice-salt mixture).

-

-

Reagents:

-

Chlorosulfuric acid (ClSO₃H).

-

Concentrated hydrogen peroxide (e.g., 50-70%).

-

-

Procedure:

-

Place a known amount of concentrated hydrogen peroxide in the round-bottom flask and cool it in an ice-salt bath.

-

Slowly add chlorosulfuric acid dropwise from the dropping funnel with continuous stirring. The molar ratio of ClSO₃H to H₂O₂ should be 2:1.

-

Maintain the temperature of the reaction mixture below 0 °C.

-

The reaction produces hydrogen chloride gas, which should be vented to a fume hood or passed through a trap.

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at low temperature.

-

The resulting solution contains this compound and can be used directly for subsequent reactions.

-

Analysis of this compound

Method 1: Iodometric Titration

This is a classic and reliable method for determining the concentration of this compound.

-

Principle: Peroxydisulfate ions oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator.

-

Reactions:

-

S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Reagents:

-

Potassium iodide (KI) solution (e.g., 10% w/v).

-

Standardized sodium thiosulfate solution (e.g., 0.1 M).

-

Starch indicator solution.

-

Sulfuric acid (dilute, to acidify the solution).

-

-

Procedure:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide solution and a small amount of dilute sulfuric acid.

-

Allow the reaction to proceed in the dark for about 10-15 minutes to ensure complete oxidation of iodide.

-

Titrate the liberated iodine with the standard sodium thiosulfate solution until the solution turns a pale yellow color.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black color.

-

Continue the titration dropwise until the blue color disappears.

-

Record the volume of sodium thiosulfate solution used and calculate the concentration of this compound.

-

Method 2: UV-Visible Spectrophotometry

This method is an indirect analytical technique for quantifying peroxydisulfate.

-

Principle: This method often relies on the reaction of peroxydisulfate with a chromogenic reagent that produces a colored product, which can then be measured spectrophotometrically. An alternative is to measure the decrease in absorbance of a colored species that is oxidized by peroxydisulfate.

-

Apparatus:

-

UV-Visible Spectrophotometer.

-

Quartz cuvettes.

-

-

Procedure (Example using a colored reagent):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

To each standard and the unknown sample, add a fixed amount of the chromogenic reagent under controlled conditions (e.g., pH, temperature).

-

Allow the color to develop for a specific period.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored product.

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample from the calibration curve.

-

Safety and Handling

This compound is a strong oxidizing agent and is highly corrosive. It must be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from organic materials, metals, and other reducing agents to prevent vigorous or explosive reactions.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Due to its instability, it is often prepared fresh for immediate use. Aqueous solutions are more stable at lower temperatures (0-5 °C).

-

Disposal: Neutralize with a suitable reducing agent (e.g., sodium sulfite or sodium thiosulfate) under controlled conditions before disposal according to local regulations.

Conclusion

This compound is a potent and versatile chemical with a wide range of applications in research and industry. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization. This guide provides the foundational knowledge and experimental procedures to assist researchers in harnessing the capabilities of this powerful oxidizing agent.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound (H₂S₂O₈): Structure, Uses & Preparation [vedantu.com]

- 3. This compound (H₂S₂O₈) [benchchem.com]

- 4. testbook.com [testbook.com]

- 5. collegedunia.com [collegedunia.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 13445-49-3 [chemicalbook.com]

- 10. webqc.org [webqc.org]

- 11. chemindex.com [chemindex.com]

- 12. chembk.com [chembk.com]

- 13. Notes on this compound by Unacademy [unacademy.com]

- 14. Page loading... [guidechem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Peroxydisulfuric Acid (Marshall's Acid)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of peroxydisulfuric acid, famously known as Marshall's acid, in honor of its discoverer, Scottish chemist Hugh Marshall. This powerful oxidizing agent holds significance in various chemical processes, and this document details its core properties, synthesis methodologies, and key chemical reactions.

Introduction

This compound (H₂S₂O₈) is a sulfur oxoacid featuring a peroxide group linking two sulfuric acid moieties. Its discovery in 1891 by Hugh Marshall marked a significant advancement in the field of inorganic chemistry. The presence of the peroxide bridge (-O-O-) is responsible for its strong oxidizing potential (E₀ = +2.01 V vs. NHE), making it and its salts (persulfates) valuable reagents in organic synthesis and industrial applications.

Physicochemical Properties

This compound is a colorless, odorless, and hygroscopic solid at room temperature. It is soluble in water, though its stability in aqueous solutions is limited. Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | H₂S₂O₈ | |

| Molar Mass | 194.13 g/mol | |

| Appearance | Colorless solid | |

| Melting Point | 65 °C (decomposes) | |

| Solubility in Water | Soluble | |

| pKa | -6.26 ± 0.18 (Predicted) | |

| Standard Reduction Potential | +2.01 V (vs. NHE) |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The two most prominent methods are the electrolysis of sulfuric acid and the reaction of chlorosulfuric acid with hydrogen peroxide.

Electrolytic Synthesis

The industrial preparation of this compound is primarily achieved through the electrolytic oxidation of a moderately concentrated sulfuric acid solution. This method allows for the direct formation of the peroxide linkage through an anodic process.

Experimental Parameters for Electrolytic Synthesis

| Parameter | Recommended Conditions | Reference(s) |

| Electrolyte | 60-70% Sulfuric Acid (H₂SO₄) | |

| Anode Material | Platinum (Pt) | |

| Cathode Material | Lead (Pb) | |

| Current Density | High (up to 500 A/dm²) | |

| Voltage | High | |

| Temperature | 0-15 °C | |

| Yield | Up to 78% |

Detailed Methodology:

-

Electrolyte Preparation: Prepare a 60-70% aqueous solution of sulfuric acid.

-

Electrolytic Cell Setup: Assemble an electrolytic cell with a platinum anode and a lead cathode. The cell should be equipped with a cooling system to maintain the temperature between 0-15 °C.

-

Electrolysis: Apply a high current density and voltage to the electrodes. The bisulfate ions (HSO₄⁻) are oxidized at the anode to form this compound. Hydrogen gas is evolved at the cathode.

-

Product Isolation: The this compound is formed in the electrolyte solution. Due to its instability, it is often used in solution for subsequent reactions.

-

Purification (if required): Purification of the free acid is challenging due to its instability. For many applications, the crude electrolytic solution is used directly, or the acid is converted to its more stable persulfate salts.

Synthesis via Chlorosulfuric Acid and Hydrogen Peroxide

A common laboratory-scale synthesis involves the reaction of chlorosulfuric acid with hydrogen peroxide. This method avoids the need for specialized electrolytic equipment but requires careful handling of the corrosive reactants.

Reaction:

2ClSO₃H + H₂O₂ → H₂S₂O₈ + 2HCl

Detailed Methodology:

-

Reactant Preparation: Carefully measure equimolar amounts of chlorosulfuric acid and hydrogen peroxide. The reaction should be performed in a well-ventilated fume hood, as hydrogen chloride gas is evolved.

-

Reaction Conditions: The reaction is exothermic and should be carried out at low temperatures (typically below 0 °C) to prevent the decomposition of the this compound product. The hydrogen peroxide is usually added dropwise to the chlorosulfuric acid with vigorous stirring.

-

Product Isolation: The resulting product is a solution of this compound in any excess reactant. As with the electrolytic method, the product is often used directly in solution.

-

Caution: Both chlorosulfuric acid and hydrogen peroxide are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Chemical Reactions and Applications

This compound is a versatile reagent, primarily utilized for its strong oxidizing properties. Its applications range from initiating polymerization reactions to its use in analytical chemistry.

Hydrolysis

This compound undergoes hydrolysis to yield sulfuric acid and peroxymonosulfuric acid (Caro's acid), and upon complete hydrolysis, hydrogen peroxide.

Partial Hydrolysis:

H₂S₂O₈ + H₂O → H₂SO₅ (Caro's acid) + H₂SO₄

Complete Hydrolysis:

H₂S₂O₈ + 2H₂O → 2H₂SO₄ + H₂O₂

This hydrolysis pathway was historically significant for the production of hydrogen peroxide.

Applications in Polymer Chemistry

The salts of this compound, such as ammonium persulfate and potassium persulfate, are widely used as initiators for emulsion polymerization of various monomers, including styrenes, acrylics, and vinyls. The persulfate ion decomposes upon heating to form sulfate radicals, which initiate the polymerization process.

Other Applications

This compound and its salts also find use in:

-

Metal surface treatment: As an etchant for cleaning and pickling metal surfaces.

-

Organic synthesis: As a strong oxidizing agent for various transformations.

-

Analytical chemistry: In the determination of manganese.

Safety and Handling

This compound is a strong oxidizing agent and is corrosive. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be worn. It is unstable and can decompose, particularly at elevated temperatures. The solid acid and its concentrated solutions can be explosive when in contact with organic materials.

Conclusion

This compound, since its discovery by Hugh Marshall, has remained a significant compound in both industrial and laboratory settings. Its powerful oxidizing nature, stemming from the peroxide linkage, allows for a wide range of applications. While its instability in the free acid form presents handling challenges, its in-situ generation or conversion to more stable persulfate salts provides versatile routes for its use in chemical synthesis and materials science. Further research into its applications, particularly in green chemistry and advanced oxidation processes, continues to expand the utility of this important inorganic acid.

In-Depth Technical Guide on the Decomposition of Peroxydisulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid. The information presented herein is intended to support research and development activities where the stability and degradation of this potent oxidizing agent are of critical importance.

Core Concepts: Stability and Decomposition Pathways

This compound is a strong oxidizing inorganic acid that is notable for its inherent instability, particularly in aqueous solutions and at elevated temperatures. The decomposition of this compound is a critical consideration in its synthesis, storage, and application.

The primary mode of decomposition for this compound in an aqueous environment is hydrolysis. This can proceed via two main pathways:

-

Complete Hydrolysis: this compound reacts with two water molecules to yield two molecules of sulfuric acid and one molecule of hydrogen peroxide.[1][2]

-

Partial Hydrolysis: In a reaction with one molecule of water, this compound can undergo partial hydrolysis to produce one molecule of peroxymonosulfuric acid (Caro's acid) and one molecule of sulfuric acid.[1][2][3]

The solid, crystalline form of this compound is also thermally unstable and will decompose upon heating.

Quantitative Decomposition Data

Precise kinetic data for the decomposition of this compound is not extensively available in the reviewed literature. However, the following table summarizes the key quantitative and semi-quantitative information regarding its decomposition.

| Parameter | Value/Observation | Conditions | Source |

| Decomposition Temperature (Solid) | ~65 °C | Heating of pure, crystalline solid | Not specified |

| Decomposition in Aqueous Solution | ~95% decomposition within 1 week | pH not specified | [4] |

| Thermal Decomposition in Aqueous Solution | 93% decomposition | 60 °C | [4] |

| Photolytic Decomposition in Aqueous Solution | 82% decomposition | UV irradiation | [4] |

| Storage Stability of Aqueous Solution | Relatively stable for up to 8 weeks | Low temperatures (0-17 °C) | [1] |

Experimental Protocols

The following sections detail the methodologies for the determination of the decomposition temperature of solid this compound and for the kinetic analysis of its decomposition in aqueous solution.

Protocol 1: Determination of Solid-State Decomposition Temperature via Differential Scanning Calorimetry (DSC)

This protocol describes a general method for determining the decomposition temperature of solid, crystalline this compound using Differential Scanning Calorimetry.

1. Instrumentation:

-

Differential Scanning Calorimeter (DSC) equipped with a cooling system.

-

Hermetically sealed aluminum or gold-plated stainless steel pans.

-

Microbalance for accurate sample weighing.

-

Inert gas supply (e.g., nitrogen or argon).

2. Sample Preparation:

-

Handle solid this compound with extreme care in a controlled environment (e.g., a glove box with a dry atmosphere) due to its hygroscopic and highly reactive nature.

-

Accurately weigh 1-5 mg of the crystalline sample into a DSC pan.

-

Hermetically seal the pan to contain any gaseous decomposition products and prevent interaction with the atmosphere.

-

Prepare an identical empty, sealed pan to be used as a reference.

3. DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a stable and non-reactive atmosphere.

-

Equilibrate the sample at a low temperature (e.g., 0 °C) for a few minutes to ensure thermal stability before the heating ramp.

-

Heat the sample from the starting temperature to a temperature well above the expected decomposition point (e.g., 100 °C) at a constant heating rate (e.g., 5-10 °C/min).

-

Record the heat flow as a function of temperature.

4. Data Analysis:

-

The decomposition of this compound will be observed as a sharp exothermic peak on the DSC thermogram.

-

The onset temperature of this exotherm is taken as the decomposition temperature.

Protocol 2: Kinetic Analysis of Aqueous this compound Decomposition

This protocol outlines a method for studying the kinetics of this compound decomposition in an aqueous solution, adapted from methodologies used for similar peroxy compounds.[5]

1. Materials and Reagents:

-

This compound solution of known concentration.

-

Buffer solutions for pH control.

-

Standardized solution of ferrous ammonium sulfate (Mohr's salt).

-

Standardized solution of potassium permanganate or ceric ammonium sulfate for titration.

-

Ferroin indicator.

-

Thermostated water bath.

-

Reaction vessels (e.g., glass-stoppered flasks).

-

Pipettes, burettes, and other standard laboratory glassware.

2. Experimental Procedure:

-

Prepare a series of reaction solutions by adding a known volume of the this compound stock solution to a temperature-equilibrated buffer solution in a reaction vessel.

-

Place the reaction vessels in a thermostated water bath set to the desired temperature (e.g., 40, 50, 60 °C).

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a flask containing a known excess of a standardized ferrous ammonium sulfate solution. The this compound will oxidize the Fe²⁺ ions.

-

Back-titrate the unreacted Fe²⁺ ions with a standardized potassium permanganate or ceric ammonium sulfate solution using ferroin as an indicator. The endpoint is indicated by a sharp color change.

-

Repeat the procedure for different initial concentrations of this compound, different pH values, and different temperatures to determine the reaction order, rate constants, and activation energy.

3. Data Analysis:

-

Calculate the concentration of this compound at each time point based on the titration results.

-

Plot the concentration of this compound versus time.

-

Determine the initial rate of reaction from the slope of the concentration-time curve at t=0.

-

Use the initial rates method or integration methods to determine the order of the reaction with respect to this compound and the rate constant (k) at each temperature.

-

Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction.

Visualization of Decomposition Pathways

The following diagrams illustrate the key decomposition pathways of this compound.

Caption: Decomposition pathways of this compound in aqueous solution.

Caption: Thermal decomposition of solid this compound.

References

The Aqueous Behavior of Peroxydisulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid, is a powerful oxidizing agent with significant applications in chemical synthesis and environmental remediation. This technical guide provides an in-depth examination of the solubility and reactivity of this compound in aqueous solutions. While quantitative solubility data is scarce due to the compound's inherent instability in water, this document outlines its physical properties, details its hydrolytic decomposition pathways, and provides comprehensive experimental protocols for the quantitative analysis of this compound in solution. This guide is intended to be a valuable resource for researchers and professionals working with this reactive compound.

Introduction

This compound is a sulfur oxoacid containing a peroxide group linking two sulfur atoms.[1] Its strong oxidizing potential makes it a versatile reagent. However, its utility is often governed by its behavior in aqueous media, where it is known to be soluble but also undergoes rapid decomposition.[2][3] Understanding the nature of its interaction with water is critical for its effective application and for the development of new technologies.

Physicochemical Properties

While a precise solubility value in g/100 mL is not well-documented due to its reaction with water, this compound is recognized as being soluble in water.[1][4][5][6] The solid form is a colorless, odorless, and hygroscopic crystalline substance.[1][6][7]

| Property | Value | References |

| Chemical Formula | H₂S₂O₈ | [1] |

| Molar Mass | 194.14 g/mol | [1][6] |

| Appearance | Colorless solid | [1][6] |

| Melting Point | 65 °C (decomposes) | [1] |

| Solubility in Water | Soluble (decomposes) | [1][4][5][6] |

Aqueous Chemistry: Hydrolysis Pathways

Upon dissolution in water, this compound undergoes hydrolysis, leading to the formation of other peroxy compounds and ultimately decomposing to sulfuric acid and hydrogen peroxide. The reaction pathway is dependent on the stoichiometry of water.

Partial Hydrolysis

In the presence of one mole of water, this compound undergoes partial hydrolysis to yield one mole of peroxymonosulfuric acid (Caro's acid) and one mole of sulfuric acid.[2]

H₂S₂O₈ + H₂O → H₂SO₅ + H₂SO₄

Complete Hydrolysis

With an excess of water (two or more moles), this compound hydrolyzes completely to produce two moles of sulfuric acid and one mole of hydrogen peroxide.[3][8]

H₂S₂O₈ + 2H₂O → 2H₂SO₄ + H₂O₂

The following diagram illustrates these decomposition pathways.

Experimental Protocols for Quantitative Analysis

Accurate determination of the concentration of this compound in an aqueous solution is crucial for any experimental work. Due to its instability, the analysis should be performed promptly after sampling. The following are detailed methodologies for its quantification.

Iodometric Titration

This is a classic and reliable method for determining the concentration of oxidizing agents like peroxydisulfate.

Principle: Peroxydisulfate ions (S₂O₈²⁻) oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

Reagents:

-

Potassium iodide (KI), 1 M solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution, ~0.1 M

-

Starch indicator solution, ~1% (w/v)

-

Deionized water

-

Sample solution containing this compound

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the this compound sample solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide solution (e.g., 10 mL of 1 M KI).

-

Stopper the flask and allow the reaction to proceed in the dark for at least 30 minutes to ensure complete oxidation of the iodide.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution.

-

As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator. The solution will turn a deep blue-black color.

-

Continue the titration dropwise until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the concentration of this compound using the stoichiometry of the reactions: S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

UV-Visible Spectrophotometry

This method offers a rapid and sensitive way to quantify peroxydisulfate, often by monitoring the oxidation of a chromogenic reagent.

Principle: A common indirect method involves the reaction of peroxydisulfate with a reagent to produce a colored product, the absorbance of which is measured at a specific wavelength. The concentration is then determined from a calibration curve.

Reagents:

-

A suitable chromogenic reagent (e.g., N,N-diethyl-p-phenylenediamine, DPD, in the presence of iodide)

-

Buffer solution to maintain optimal pH

-

Standard solutions of potassium peroxydisulfate of known concentrations

-

Sample solution containing this compound

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of potassium peroxydisulfate in deionized water.

-

To a fixed volume of each standard, add the chromogenic reagent and buffer solution.

-

Allow the color to develop for a specified time.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the colored product.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Take the same volume of the this compound sample solution as used for the standards.

-

Add the same amounts of chromogenic reagent and buffer.

-

After the same color development time, measure the absorbance at λmax.

-

Determine the concentration of peroxydisulfate in the sample by interpolating from the calibration curve.

-

The following diagram outlines the general workflow for the spectrophotometric analysis.

Conclusion

This compound is a water-soluble compound whose aqueous chemistry is dominated by its hydrolytic instability. While this reactivity complicates the determination of a simple solubility limit, it also underlies its utility as a potent oxidizing agent. For professionals in research and drug development, a thorough understanding of its decomposition pathways and the availability of robust analytical methods for its quantification are paramount for its safe and effective use. The experimental protocols provided in this guide offer reliable approaches for determining the concentration of this compound in aqueous solutions, enabling precise control and monitoring of reactions involving this important chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. cerritos.edu [cerritos.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 7. This compound [chemister.ru]

- 8. byjus.com [byjus.com]

Peroxydisulfuric Acid: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Peroxydisulfuric acid is a colorless, odorless, and hygroscopic solid.[1][2] It is soluble in water, but its solutions are not stable and can decompose.[1][3] The pure acid decomposes at approximately 65°C.[3]

| Property | Value | References |

| Chemical Formula | H₂S₂O₈ | [1][2] |

| Molar Mass | 194.14 g/mol | [2] |

| Appearance | Colorless solid | [1][2] |

| Melting Point | 65 °C (decomposes) | [3] |

| Solubility in water | Soluble | [1] |

| pKa | -6.26 (Predicted) |

Hazard Identification and GHS Classification

While a specific, official GHS classification for this compound is not available, based on its properties as a strong oxidizing agent and a strong acid, it can be expected to have the following classifications. It is highly corrosive and may explode when in contact with organic substances.[1]

Anticipated GHS Classification:

| Hazard Class | Hazard Category |

| Oxidizing Solids | Category 1 or 2 |

| Skin Corrosion/Irritation | Category 1A |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

Note: This classification is inferred from the properties of the substance and data from related compounds like ammonium persulfate and is not officially assigned.

Exposure Controls and Personal Protection

Due to its corrosive and oxidizing nature, strict exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

| Exposure Control | Recommendations |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. |

| Skin Protection | Wear a lab coat, and gloves resistant to corrosive chemicals (e.g., butyl rubber, neoprene). |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |

Handling and Storage

Safe Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or aerosols.

-

Keep away from heat, sparks, and open flames.

-

Keep away from combustible materials.

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a cool, dry, well-ventilated place.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as organic compounds, reducing agents, and bases.[1]

-

Aqueous solutions are more stable at lower temperatures (0-17 °C).[1]

Stability and Reactivity

This compound is a powerful oxidizing agent and is highly reactive.

-

Reactivity: Reacts violently with many organic compounds.[1]

-

Chemical Stability: The solid form is unstable, and aqueous solutions are also prone to decomposition.[1][3] It can be kept relatively stable at low temperatures for a limited time.[1]

-

Incompatible Materials: Organic materials, reducing agents, bases, powdered metals.

-

Hazardous Decomposition Products: Hydrolysis of this compound yields sulfuric acid and hydrogen peroxide.[1] Partial hydrolysis produces peroxymonosulfuric acid (Caro's acid) and sulfuric acid.[1]

Toxicological Information

There is a significant lack of quantitative toxicological data, such as LD50 and LC50 values, specifically for this compound. The information below is based on its corrosive properties and data from similar compounds.

| Route of Exposure | Health Effects |

| Inhalation | May cause respiratory irritation. |

| Skin Contact | Causes severe skin burns. |

| Eye Contact | Causes serious eye damage. |

| Ingestion | Harmful if swallowed. Causes burns to the gastrointestinal tract. |

Experimental Protocols

Synthesis of this compound (Laboratory Scale):

-

Method 1: Reaction of Chlorosulfuric Acid with Hydrogen Peroxide

-

In a fume hood, carefully add a stoichiometric amount of hydrogen peroxide to chlorosulfuric acid while maintaining a low temperature with an ice bath.

-

The reaction produces this compound and hydrogen chloride gas, which must be vented safely.

-

The resulting solution contains this compound. The solid form is difficult to isolate.[1]

-

-

Method 2: Electrolysis of Sulfuric Acid

-

Electrolyze a moderately concentrated solution of sulfuric acid (e.g., 50-70%) using platinum electrodes at a high current density.

-

The electrolysis is typically carried out at low temperatures to improve the stability of the product.

-

This compound is formed at the anode.

-

Decomposition Study of this compound Solution:

-

Prepare a dilute aqueous solution of this compound.

-

Maintain the solution at a constant temperature.

-

At regular time intervals, take an aliquot of the solution.

-

Quench the decomposition reaction by cooling the aliquot in an ice bath.

-

Analyze the concentration of this compound using iodometric titration. Add an excess of potassium iodide to the aliquot and titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

-

Plot the concentration of this compound versus time to determine the rate of decomposition.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedures for this compound exposure.

Caption: PPE selection logic for handling this compound.

References

An In-Depth Technical Guide to the Hydrolysis of Peroxydisulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxydisulfuric acid (H₂S₂O₈), also known as Marshall's acid, is a powerful oxidizing agent with significant applications in chemical synthesis and environmental remediation. Its efficacy is intrinsically linked to its behavior in aqueous solutions, where it undergoes hydrolysis to produce other potent oxidizing species. This technical guide provides a comprehensive overview of the hydrolysis of this compound, detailing the reaction pathways, kinetics, and thermodynamics. Furthermore, it outlines established experimental protocols for studying this reaction, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

The hydrolysis of this compound is a critical process, as it is often the initiating step in various applications, including advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants. A thorough understanding of its hydrolysis is therefore paramount for the effective design and optimization of processes that utilize this versatile reagent.

Reaction Pathways and Mechanisms

The hydrolysis of this compound in water can proceed through two distinct pathways: partial hydrolysis and complete hydrolysis. The predominant pathway is influenced by factors such as the stoichiometry of the reactants and the reaction conditions.

Partial Hydrolysis

In a reaction with a limited amount of water (a 1:1 molar ratio), one mole of this compound undergoes partial hydrolysis to yield one mole of peroxymonosulfuric acid (H₂SO₅), also known as Caro's acid, and one mole of sulfuric acid (H₂SO₄).[1][2][3][4] This reaction involves the cleavage of one of the sulfur-oxygen single bonds.

Reaction Equation: H₂S₂O₈ + H₂O → H₂SO₅ + H₂SO₄

Complete Hydrolysis

In the presence of excess water (a 1:2 molar ratio or greater), this compound undergoes complete hydrolysis. This reaction results in the formation of two moles of sulfuric acid and one mole of hydrogen peroxide (H₂O₂).[5][6][7] This pathway involves the cleavage of the peroxide (O-O) bond.

Reaction Equation: H₂S₂O₈ + 2H₂O → 2H₂SO₄ + H₂O₂

The following diagram illustrates the hydrolysis pathways of this compound.

Quantitative Data

The rate of hydrolysis of this compound is influenced by several factors, most notably temperature and pH. The following tables summarize the available quantitative data for the kinetics and thermodynamics of these reactions.

Kinetic Data

The hydrolysis of this compound in an aqueous solution follows first-order kinetics.

| Parameter | Value | Conditions |

| Rate Constant (k) | 2.8 × 10⁻⁷ s⁻¹ | 25°C |

| Activation Energy (Ea) | 110 kJ/mol | For homolytic cleavage of the O-O bond. |

Thermodynamic Data

The following table presents the standard thermodynamic data for this compound.

| Parameter | Value |

| Standard Enthalpy of Formation (ΔH°f) | -795 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -625 kJ/mol |

| Standard Entropy (ΔS°) | +120 J/(mol·K) for the decomposition into two sulfate radicals. |

Note: The thermodynamic data for the complete hydrolysis reactions are not well-documented in readily available literature.

Experimental Protocols

The study of this compound hydrolysis kinetics typically involves monitoring the change in concentration of the persulfate anion or the formation of its products over time. The following are detailed methodologies for key experiments.

Monitoring Persulfate Concentration

This is a classic and reliable method for determining the concentration of persulfate.[8]

Principle: Persulfate ions oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

Reactions:

-

S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Procedure:

-

Sample Preparation: A known volume of the reaction mixture containing persulfate is quenched at specific time intervals. This can be done by adding it to a flask containing a solution that stops the hydrolysis, such as a chilled solution or by immediate dilution.

-

Reaction with Iodide: An excess of potassium iodide (KI) solution is added to the quenched sample. The flask is then stoppered and kept in the dark for a period (e.g., 15-20 minutes) to allow the reaction between persulfate and iodide to go to completion.[9]

-

Titration: The liberated iodine is titrated with a standardized sodium thiosulfate solution.

-

Endpoint Detection: As the endpoint is approached (the solution turns pale yellow), a few drops of starch indicator are added, which turns the solution deep blue. The titration is continued dropwise until the blue color disappears.[8]

-